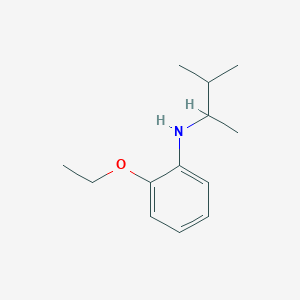

2-ethoxy-N-(3-methylbutan-2-yl)aniline

Description

Contextualization of Arylamines in Contemporary Chemical Research

Arylamines, and specifically N-arylated amine derivatives, represent a cornerstone class of compounds in modern organic chemistry. wjpmr.com The formation of the carbon-nitrogen (C-N) bond is a critical step in organic synthesis, and the resulting aniline (B41778) moiety is a subunit in a vast array of biologically active molecules and medicinally important compounds. wjpmr.com This ubiquity makes the synthesis and study of these compounds a subject of long-standing and persistent interest. wjpmr.com

N-aryl amines are integral to medicinal chemistry and are found in numerous pharmaceuticals, including analgesics. wjpmr.comwhamine.com Their structural motifs are also present in agrochemicals and are of significant interest in materials science. wjpmr.com Aromatic amines, such as aniline derivatives, are fundamental precursors in the synthesis of a wide variety of products, including polyurethanes and azo dyes. vedantu.com The versatility of these compounds stems from their chemical properties, which allow them to serve as building blocks for complex molecular architectures. numberanalytics.com

Structural Features and Stereochemical Considerations of 2-ethoxy-N-(3-methylbutan-2-yl)aniline

The compound this compound is a secondary amine featuring a substituted aniline core. Its structure is composed of two main parts: the 2-ethoxyaniline group and the N-(3-methylbutan-2-yl) substituent.

The 2-ethoxyaniline (also known as o-phenetidine) portion consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and an ethoxy group (-OCH₂CH₃) at the ortho (position 2) position. ontosight.ai This scaffold provides the aromatic character and the foundational properties of the molecule. Key physicochemical properties of the parent compound, 2-ethoxyaniline, are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molar Mass | 137.18 g/mol |

| Appearance | Colorless to reddish-brown oily liquid |

| Boiling Point | 228-233 °C |

| Melting Point | -20 °C |

| Density | ~1.051 g/mL at 25 °C |

| Solubility in Water | 0.5-1.0 g/100 mL at 24.5 °C |

| Solubility | Soluble in alcohol and ether |

| Data sourced from references chembk.comnih.govnist.gov |

The N-(3-methylbutan-2-yl) group, also known as a sec-isoamyl group, is an aliphatic substituent attached to the nitrogen atom of the aniline. A critical aspect of this group is its stereochemistry. The carbon atom at position 2 (the attachment point to the nitrogen) is a chiral center because it is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and the 2-ethoxyphenylamino group. Due to this chiral center, this compound can exist as a pair of enantiomers: (S)-2-ethoxy-N-(3-methylbutan-2-yl)aniline and (R)-2-ethoxy-N-(3-methylbutan-2-yl)aniline. These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions with other chiral molecules. msu.edu

Rationale for Dedicated Academic Investigation of this compound

While specific research dedicated exclusively to this compound is not extensively documented in public literature, the rationale for its academic investigation can be inferred from the established importance of its chemical class. N-arylated amines are recognized as significant pharmacophores, with N-arylated primary and secondary aliphatic amines being key components in many biologically active compounds.

The investigation of novel N-arylated aniline derivatives is often driven by the search for new therapeutic agents. researchgate.net The specific combination of the 2-ethoxyaniline scaffold with a chiral alkyl substituent in this compound presents a unique three-dimensional structure. This specific stereochemistry could lead to selective interactions with biological targets such as enzymes or receptors, a key aspect of modern drug discovery. Therefore, a primary motivation for its synthesis and study would be to explore its potential pharmacological activities as part of broader screening libraries for new lead compounds. acs.org

Overview of Research Paradigms and Methodological Approaches for N-Arylanilines

The study and synthesis of N-arylanilines like this compound fall under well-established research paradigms in organic chemistry.

Synthetic Methodologies: The construction of the C-N bond in N-arylanilines is a focal point of synthetic chemistry. Several powerful methods have been developed for the N-arylation of amines:

Copper-Catalyzed Coupling: This includes traditional methods like the Ullmann reaction and modern variations such as the Chan-Lam cross-coupling, which often uses copper acetate (B1210297) to react amines with arylboronic acids under mild conditions. wjpmr.comacs.org

Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction that has proven to be a general and efficient method for forming C-N bonds. wjpmr.com

Transition-Metal-Free Methods: Newer approaches aim to avoid transition metals. One such strategy involves the use of aryne intermediates, which can be generated from precursors like o-silylaryl triflates or o-diiodoarenes, to react with secondary amines. rsc.orgresearchgate.net

Analytical Characterization: Once synthesized, the characterization of N-arylanilines relies on a suite of standard analytical techniques to confirm their structure, purity, and properties. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the precise molecular structure and connectivity of atoms. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as the N-H bond in secondary amines and the C-O-C ether linkage. nih.gov

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the compound from reaction mixtures and assess its purity. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2-ethoxy-N-(3-methylbutan-2-yl)aniline |

InChI |

InChI=1S/C13H21NO/c1-5-15-13-9-7-6-8-12(13)14-11(4)10(2)3/h6-11,14H,5H2,1-4H3 |

InChI Key |

SDIFPJKGQCEYPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(C)C(C)C |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Pathways for 2 Ethoxy N 3 Methylbutan 2 Yl Aniline

Conventional and Emerging Methodologies for Aniline (B41778) N-Alkylation

The N-alkylation of anilines is a fundamental transformation in organic synthesis, essential for the production of intermediates used in pharmaceuticals, agrochemicals, and materials science. psu.eduresearchgate.net The synthesis of the target compound involves the formation of a bond between the nitrogen atom of 2-ethoxyaniline and the secondary carbon of a 3-methylbutan-2-yl group.

Reductive amination is a highly versatile and widely used method for forming C-N bonds, effectively creating a secondary amine from a primary amine and a carbonyl compound. niscpr.res.inorganic-chemistry.org This process typically involves two key mechanistic steps: the formation of an imine intermediate followed by its reduction.

The synthesis of 2-ethoxy-N-(3-methylbutan-2-yl)aniline via this route begins with the condensation reaction between 2-ethoxyaniline and 3-methyl-2-butanone. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the ketone. Subsequent proton exchange and elimination of a water molecule yield the corresponding imine (a Schiff base). niscpr.res.in

This imine intermediate is then reduced to the final secondary amine product. This reduction can be performed in a separate step or, more commonly, in a one-pot reaction where the reducing agent is present from the start. A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and mildness of reaction conditions. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting ketone, preventing the reduction of the carbonyl group to an alcohol. masterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or copper chromite, is another robust method for this transformation. niscpr.res.in

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, inexpensive, but can also reduce aldehydes/ketones. |

| Sodium Cyanoborohydride | NaBH₃CN | Mildly reactive; highly selective for imines over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, often used for sensitive substrates. |

Direct N-alkylation via nucleophilic substitution is a classical approach to forming C-N bonds. In this strategy, 2-ethoxyaniline acts as the nucleophile, attacking an electrophilic alkyl halide, such as 2-bromo-3-methylbutane (B93499) or 2-iodo-3-methylbutane, in an Sₙ2 reaction.

A significant challenge with this method is controlling the degree of alkylation. masterorganicchemistry.com The desired product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a subsequent reaction with another molecule of the alkyl halide, resulting in the formation of an undesired tertiary amine and even a quaternary ammonium (B1175870) salt. This over-alkylation leads to a mixture of products, reducing the yield of the target compound and complicating purification. psu.edumasterorganicchemistry.com

Several strategies have been developed to enhance the selectivity for mono-alkylation. Using a large excess of the starting aniline can statistically favor the reaction of the alkyl halide with the more abundant primary amine. Additionally, the choice of solvent can influence selectivity; for instance, the use of ionic liquids has been shown to minimize over-alkylation under mild conditions. psu.edu The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide (e.g., HBr) formed during the reaction, preventing the protonation and deactivation of the aniline nucleophile.

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl amines. The Buchwald-Hartwig amination is a premier example, utilizing a palladium catalyst to form C-N bonds between aryl halides (or pseudohalides like triflates) and amines. wikipedia.orgopenochem.orgrsc.org This reaction has broad substrate scope and functional group tolerance, often proceeding under milder conditions than classical methods. wikipedia.org

The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 2-bromoethoxyaniline, though coupling an amine with an alkyl halide is also possible with some systems) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine (in this case, the amine derived from 3-methylbutane) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The aryl and amido groups on the palladium complex couple, and the C-N bond is formed, yielding the final product and regenerating the palladium(0) catalyst. wikipedia.org

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center, as well as the base and solvent. While palladium is the most common catalyst, systems based on more earth-abundant metals like nickel and copper have also been developed for C-N bond formation. numberanalytics.comresearchgate.net These methods offer powerful alternatives for constructing the this compound framework.

Stereoselective Synthesis of Enantiopure this compound Isomers

The 3-methylbutan-2-yl group in the target molecule contains a stereocenter at the carbon atom bonded to the nitrogen. Therefore, this compound exists as a pair of enantiomers. For applications in fields like pharmaceuticals, it is often necessary to synthesize a single, enantiomerically pure isomer. Asymmetric synthesis provides the tools to achieve this control.

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the key bond-forming step, the auxiliary is removed, yielding the desired enantiopure product.

A potential diastereoselective route to one enantiomer of this compound could involve the following steps:

Attachment of Auxiliary: The starting material, 2-ethoxyaniline, is covalently bonded to a chiral auxiliary, for example, by forming a chiral amide. Evans oxazolidinones are a well-known class of auxiliaries used for this purpose. wikipedia.org

Diastereoselective Alkylation: The substrate, now containing a chiral center, is subjected to the alkylation reaction. The steric bulk and defined spatial orientation of the auxiliary block one face of the molecule, forcing the incoming alkylating agent (e.g., a 3-methylbutan-2-yl electrophile) to approach from the less hindered face. This results in the preferential formation of one diastereomer over the other.

Removal of Auxiliary: The chiral auxiliary is cleaved from the molecule, typically through hydrolysis or reduction, to release the final product in an enantiomerically enriched form. The auxiliary can often be recovered and reused. wikipedia.org

This method transforms the challenge of controlling enantioselectivity into one of separating diastereomers, which is often more straightforward.

Asymmetric catalysis represents a more modern and atom-economical approach to obtaining enantiopure compounds. beilstein-journals.org In this strategy, a small amount of a chiral catalyst is used to generate large quantities of a single enantiomeric product. For the synthesis of this compound, asymmetric reductive amination is a particularly powerful technique. nih.govthieme-connect.com

This process mirrors the standard reductive amination but with a crucial difference: the reduction of the prochiral imine intermediate is carried out using a chiral catalyst. The catalyst, typically a transition metal complex (such as iridium, rhodium, or ruthenium) coordinated to a chiral ligand, creates a chiral environment around the imine. acs.org This forces the delivery of the hydride (from a hydrogen source) to one specific face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess. nih.govacs.org

Table 2: Examples of Chiral Ligand Families for Asymmetric Hydrogenation

| Ligand Family | Metal Commonly Used | Typical Application |

|---|---|---|

| BINAP | Rhodium, Ruthenium | Asymmetric hydrogenation of ketones and imines. |

| Josiphos | Iridium, Rhodium | Highly efficient for asymmetric hydrogenation of C=N bonds. |

| P-Phos | Ruthenium | Used in the hydrogenation of a wide range of substrates. |

The success of asymmetric catalysis lies in the design of the chiral ligand, which is fine-tuned to achieve high enantioselectivity (often measured as enantiomeric excess, or ee) for a specific transformation. acs.org This approach avoids the need for stoichiometric amounts of a chiral auxiliary and reduces the number of synthetic steps, making it a highly efficient and elegant solution for synthesizing enantiopure this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of N-substituted anilines aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous solvents, the development of recyclable catalysts, and the minimization of waste. researchgate.net

Solvent Minimization and Alternative Reaction Media Investigations

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). In the context of N-substituted aniline synthesis, research has explored solvent-free conditions and the use of alternative reaction media like ionic liquids (ILs).

Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario for waste reduction. For instance, the N-alkylation of aniline derivatives with benzyl (B1604629) alcohols has been successfully performed in solvent-free media using NHC–Ir(III) and NHC–Ru(II) complexes as catalysts. acs.org This approach not only minimizes solvent waste but can also lead to higher reaction rates and easier product isolation.

Ionic liquids have emerged as promising green alternatives to conventional organic solvents due to their low volatility, thermal stability, and tunable properties. psu.edu They have been effectively employed as reaction media for the N-alkylation of anilines. psu.edursc.org The use of ionic liquids can enhance reaction selectivity and, in some cases, allow for the recycling of the reaction medium and catalyst. psu.edu For example, a study on the selective N-alkylation of anilines demonstrated that ionic liquids could minimize the common problem of over-alkylation. psu.edu

| Reaction Medium | Key Advantages | Relevant Findings |

| Solvent-Free | Minimizes waste, potential for higher reaction rates, simplified product isolation. | N-alkylation of anilines with alcohols achieved with high yields using Ir(III) and Ru(II) catalysts. acs.org |

| Ionic Liquids | Low volatility, thermal stability, potential for catalyst and medium recycling, can improve selectivity. | Demonstrated to minimize over-alkylation in the synthesis of N-monoalkyl-substituted anilines. psu.edursc.org |

Sustainable Catalysis in the Production of N-Substituted Anilines

The development of sustainable catalytic systems is crucial for the environmentally friendly production of N-substituted anilines. This involves the use of catalysts that are highly efficient, selective, reusable, and based on abundant, non-toxic metals.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and recycled. mdpi.com Supported metal nanoparticles, such as gold supported on titanium dioxide or iron(III) oxide, have shown high chemoselectivity for the hydrogenation of nitro compounds to anilines, which can then be used in subsequent N-alkylation reactions. nih.gov Similarly, cobalt-based metal-organic framework (MOF) catalysts have been developed for the N-alkylation of anilines with alcohols, offering an efficient and recyclable catalytic system. rsc.org

Homogeneous catalysts have also been adapted for greener synthetic routes. N-heterocyclic carbene (NHC) iridium complexes have been utilized as highly efficient solid molecular catalysts for the selective N-monomethylation of anilines using methanol, a green methylating agent. acs.orgresearchgate.net These catalysts can be recovered and recycled multiple times without a significant loss of activity. acs.orgresearchgate.net Ruthenium-based catalysts have also been employed for the N-alkylation of amines with alcohols under mechanochemical conditions, providing a solvent-free and efficient method. researchgate.net The use of earth-abundant metals like iron, cobalt, and nickel is also a key area of research to replace precious metal catalysts. rsc.orgresearchgate.net

| Catalyst Type | Metal Center | Key Features | Application in N-Substituted Aniline Synthesis |

| Heterogeneous | Gold (Au) | High chemoselectivity, reusability. | Hydrogenation of nitroarenes to anilines. nih.gov |

| Heterogeneous | Cobalt (Co) | Supported on MOF, recyclable, efficient. | N-alkylation of anilines with alcohols. rsc.org |

| Homogeneous | Iridium (Ir) | High efficiency, recyclability, use of green reagents. | Selective N-monomethylation of anilines with methanol. acs.orgresearchgate.net |

| Homogeneous | Ruthenium (Ru) | Efficient under mechanochemical (solvent-free) conditions. | N-alkylation of amines with alcohols. researchgate.netacs.org |

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-ethoxy-N-(3-methylbutan-2-yl)aniline in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the ethoxy, aniline (B41778), and 3-methylbutan-2-yl fragments.

In ¹H NMR, the aromatic protons of the 2-ethoxyaniline ring typically appear as a complex multiplet pattern in the range of δ 6.6-7.2 ppm. The ethoxy group presents as a characteristic triplet (for the methyl protons, -CH₃) and a quartet (for the methylene (B1212753) protons, -OCH₂-), likely around δ 1.4 and δ 4.0 ppm, respectively. The protons of the sec-butyl group on the nitrogen atom give rise to distinct signals, including doublets for the terminal methyl groups and complex multiplets for the methine protons.

Two-dimensional NMR experiments are essential for definitive assignments. A Correlation Spectroscopy (COSY) experiment reveals proton-proton coupling networks, for instance, connecting the adjacent protons within the ethyl group and the sec-butyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations, for example, from the N-H proton to carbons in both the aniline ring and the sec-butyl group, unequivocally establishing the N-alkylation site.

For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments can be employed to probe through-space proximity between protons, which can help define the preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (4 positions) | 6.6 - 7.2 | 110 - 148 |

| N-H | ~4.5 (broad) | - |

| -OCH₂CH₃ | ~4.0 (q) | ~64 |

| -OCH₂CH₃ | ~1.4 (t) | ~15 |

| N-CH(CH₃)CH(CH₃)₂ | ~3.5 (m) | ~58 |

| N-CH(CH₃)CH(CH₃)₂ | ~1.2 (d) | ~20 |

| N-CH(CH₃)CH(CH₃)₂ | ~1.7 (m) | ~32 |

| N-CH(CH₃)CH(CH₃)₂ | ~0.9 (d, 2x) | ~18, ~19 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in the molecule. These two techniques are complementary, as some molecular vibrations are more prominent in IR spectra while others are stronger in Raman spectra. nih.gov

The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and sec-butyl groups would be observed just below 3000 cm⁻¹. The C-O stretching of the ethoxy group should produce a strong band around 1250-1200 cm⁻¹. Bending vibrations for the aromatic ring (C=C) and the N-H group would be visible in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy is particularly useful for identifying symmetric vibrations and bonds with low polarity. researchgate.netnih.gov The aromatic ring C=C stretching vibrations around 1600 cm⁻¹ are typically strong in the Raman spectrum. The C-N stretching and skeletal vibrations of the alkyl groups would also be observable.

Table 2: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C | Stretch | 1500 - 1600 | IR, Raman (strong) |

| N-H | Bend | 1550 - 1650 | IR |

| Aromatic C-O | Stretch | 1200 - 1250 | IR (strong) |

| Aliphatic C-N | Stretch | 1000 - 1250 | IR |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₃H₂₁NO, corresponding to a monoisotopic mass of 207.1623 Da. bldpharm.com HRMS can measure this mass with an accuracy in the parts-per-million (ppm) range, which effectively rules out other possible elemental formulas.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. miamioh.edulibretexts.org Using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion can be fragmented into smaller, characteristic pieces. uab.edu For this compound, a primary fragmentation pathway would be alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an isopropyl radical or a methyl radical from the N-alkyl chain. libretexts.org Another common fragmentation for substituted anilines involves rearrangements and cleavages within the aromatic ring. miamioh.eduresearchgate.net

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 207.1623 | [C₁₃H₂₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 192.1388 | [M - CH₃]⁺ | Loss of a methyl radical |

| 164.1075 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of isopropyl radical |

| 136.0762 | [C₈H₁₀NO]⁺ | Cleavage of the N-C(sec-butyl) bond |

| 108.0449 | [C₇H₆O]⁺˙ | Loss of ethyl group from ethoxy aniline fragment |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

The presence of a stereocenter at the 2-position of the N-(3-methylbutan-2-yl) group means that this compound exists as a pair of enantiomers ((R) and (S) forms). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. researchgate.net

This separation is achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used and are highly effective for separating a wide range of chiral molecules, including N-aryl amines. researchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral phase, leading to different retention times. The choice of mobile phase (for HPLC) or temperature program (for GC) is critical for optimizing the resolution between the enantiomeric peaks.

Table 4: Hypothetical Chiral HPLC Separation Parameters

| Parameter | Condition |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Immobilized Amylose-based Chiral Stationary Phase |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. This technique maps the electron density of a crystal to determine the precise location of every atom in the three-dimensional lattice.

An XRD analysis of this compound would yield a wealth of information, including:

Unambiguous Molecular Connectivity: Confirming the bonding arrangement determined by NMR.

Precise Bond Lengths and Angles: Providing detailed geometric data about the molecule.

Absolute Stereochemistry: Determining the absolute configuration (R or S) of the chiral center without ambiguity (if a suitable heavy atom is present or by using specific crystallographic methods).

Conformation: Revealing the preferred shape and orientation of the molecule in the solid state.

Crystal Packing and Intermolecular Interactions: Showing how individual molecules arrange themselves in the crystal lattice and identifying non-covalent interactions like hydrogen bonds (e.g., involving the N-H group) and van der Waals forces that stabilize the crystal structure.

Table 5: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂₁NO |

| Formula Weight | 207.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 20.5 Å, β = 95.0° |

| Volume | 1215 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.132 g/cm³ |

Theoretical and Computational Chemistry Investigations of 2 Ethoxy N 3 Methylbutan 2 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of 2-ethoxy-N-(3-methylbutan-2-yl)aniline at the molecular level. These methods allow for a detailed exploration of the molecule's potential energy surface, identifying stable conformations and the electronic distribution that governs its reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the equilibrium geometry of the molecule can be optimized. These calculations typically reveal the preferred orientation of the ethoxy and N-(3-methylbutan-2-yl) substituents relative to the aniline (B41778) ring.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. mdpi.com The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For substituted anilines, the nature and position of substituents significantly influence these frontier orbitals. mdpi.com

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar substituted anilines.)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

For more precise energetic and spectroscopic data, ab initio methods, while computationally more demanding, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality energies. These high-accuracy calculations are particularly useful for refining the relative energies of different conformers and for predicting spectroscopic properties with greater fidelity.

Calculating physicochemical properties with the inclusion of solvation effects through ab initio methods can significantly improve the accuracy of predictive models for metabolism and reactivity. nih.gov For instance, these methods can be used to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. Furthermore, ab initio calculations are employed to predict NMR chemical shifts, aiding in the interpretation of experimental NMR data.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are essential for exploring the conformational landscape of flexible molecules like this compound. The N-alkyl chain, in particular, can adopt numerous conformations, and MD simulations can map the potential energy surface to identify the most populated conformational states.

By simulating the molecule in a solvent, such as water or an organic solvent, MD can also shed light on intermolecular interactions. These simulations can reveal how the molecule interacts with its environment, which is crucial for understanding its solubility, transport properties, and interactions with biological targets. The insights gained from MD are vital for applications in materials science and drug discovery.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods can be used to model various reactions, such as electrophilic aromatic substitution or oxidation of the amino group. By mapping the reaction pathway, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism. researchgate.net

The activation energies calculated for these reactions can predict the reaction rates and the feasibility of different pathways. researchgate.net For instance, in the context of metabolism, computational models can predict the likelihood of N-acetylation or N-oxanilic acid formation, which are common metabolic routes for substituted anilines. nih.govtandfonline.com These predictions are based on calculated parameters like nucleophilic susceptibility. tandfonline.com

Table 2: Calculated Activation Energies for Hypothetical Reactions of this compound (Note: The following data is illustrative and based on general principles of aniline reactivity.)

| Reaction Type | Calculated Activation Energy (kcal/mol) |

| Electrophilic Aromatic Substitution (para) | 15 |

| N-Oxidation | 25 |

| N-Acetylation | 20 |

Predictive Modeling for Structure-Reactivity and Structure-Selectivity Relationships

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Metabolism Relationship (QSMR) models, aims to correlate the structural or physicochemical properties of molecules with their biological activity or metabolic fate. nih.gov For this compound, such models can be developed to predict its properties based on calculated molecular descriptors.

These models often employ multivariate analysis techniques to establish relationships between descriptors (e.g., electronic properties, steric parameters, lipophilicity) and an observed outcome. nih.gov For example, the propensity of substituted anilines to undergo certain metabolic transformations can be predicted based on parameters calculated using computational chemistry. nih.govtandfonline.com These predictive models are invaluable in the early stages of drug discovery and toxicology assessment, allowing for the screening of large numbers of compounds and the prioritization of candidates for experimental testing.

Chemical Reactivity, Derivatization, and Functionalization of the 2 Ethoxy N 3 Methylbutan 2 Yl Aniline Core

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 2-ethoxy-N-(3-methylbutan-2-yl)aniline is highly activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com This is due to the presence of two electron-donating groups: the ethoxy (-OEt) group and the N-alkylamino (-NH-sec-pentyl) group. Both of these substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. byjus.com

The directing effects of these two groups are crucial in determining the regioselectivity of substitution. The amino group is a powerful activating and ortho-, para-directing group. byjus.com Similarly, the ethoxy group is also an activating and ortho-, para-directing substituent. In this molecule, the N-alkylamino group is at position 1 and the ethoxy group is at position 2. This arrangement leads to a synergistic activation of the positions ortho and para to the amino group (positions 3, 5, and the ethoxy-substituted carbon) and ortho and para to the ethoxy group (positions 3 and 6, and the amino-substituted carbon). The primary sites for electrophilic attack are therefore predicted to be at positions 4 (para to the amino group) and 6 (para to the ethoxy group), with position 4 being the most likely due to the stronger directing effect of the amino group. Steric hindrance from the bulky 3-methylbutan-2-yl group might influence the ortho-substitution.

Common electrophilic aromatic substitution reactions that could be performed on this core include:

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would likely yield the 4-bromo or 4-chloro derivative as the major product.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group, primarily at the 4-position. byjus.com

Sulfonation: Reaction with fuming sulfuric acid would lead to the formation of the corresponding sulfonic acid, again with a preference for the 4-position. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group onto the ring, likely at the 4-position.

Nucleophilic aromatic substitution (NAS) on the unmodified phenyl ring of this compound is generally not feasible due to the high electron density of the ring. However, if the ring were to be substituted with a strong electron-withdrawing group, such as a nitro group, NAS could become possible.

Modifications at the Aniline (B41778) Nitrogen: Further Alkylation, Acylation, and Heterocycle Formation

The nitrogen atom of the aniline moiety is a key site for functionalization. As a secondary amine, it can undergo a variety of reactions.

Further Alkylation: The nitrogen can be further alkylated to form a tertiary amine. psu.edu This can be achieved using various alkylating agents such as alkyl halides or sulfates. psu.edu The choice of alkylating agent and reaction conditions can influence the efficiency of the reaction and minimize the formation of quaternary ammonium (B1175870) salts. psu.edu

| Reaction | Reagents | Product Type |

| N-Methylation | Methyl iodide, base | Tertiary amine |

| N-Ethylation | Ethyl bromide, base | Tertiary amine |

| N-Benzylation | Benzyl (B1604629) chloride, base | Tertiary amine |

Acylation: The aniline nitrogen can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide, which can serve as a protective group or as a precursor for further transformations.

| Reaction | Reagents | Product Type |

| Acetylation | Acetic anhydride (B1165640) or acetyl chloride, base | Amide |

| Benzoylation | Benzoyl chloride, base | Amide |

Heterocycle Formation: The aniline nitrogen and the adjacent ortho-position on the phenyl ring can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a quinoline (B57606) derivative via the Combes quinoline synthesis.

Stereoselective Transformations and Chiral Pool Applications of the 3-methylbutan-2-yl Moiety

The 3-methylbutan-2-yl group possesses a chiral center at the carbon atom attached to the nitrogen. This introduces an element of stereochemistry to the molecule, which can be exploited in stereoselective reactions. masterorganicchemistry.com

The chiral N-substituent can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule. For instance, in the case of electrophilic substitution at the aromatic ring, the chiral group could potentially induce a slight diastereoselectivity if the reaction proceeds through a chiral intermediate.

More significantly, reactions directly involving the 3-methylbutan-2-yl group can be stereoselective. For example, if the molecule were to be modified to introduce a functional group on this alkyl chain, the existing chiral center could direct the stereochemistry of the newly formed stereocenter.

Furthermore, the 3-methylbutan-2-yl group itself is derived from the chiral pool, as 3-methyl-2-butanol (B147160) can be obtained in enantiomerically pure forms. This allows for the synthesis of enantiopure this compound, which can be a valuable starting material for the synthesis of chiral ligands or other enantiomerically pure compounds.

Utilization of this compound as a Ligand Precursor in Organometallic Chemistry

The structure of this compound makes it a potential precursor for the synthesis of ligands for organometallic chemistry. The presence of both a nitrogen and an oxygen atom in a 1,2-relationship on the aromatic ring suggests that it could act as a bidentate ligand, coordinating to a metal center through both the nitrogen and the oxygen of the ethoxy group.

Upon deprotonation of the N-H bond, the resulting anilide can coordinate to a metal center. The ethoxy group can also coordinate, forming a stable five-membered chelate ring. The steric bulk of the 3-methylbutan-2-yl group can be advantageous, as it can influence the coordination geometry around the metal center and potentially enhance the stability and catalytic activity of the resulting organometallic complex.

The chirality of the 3-methylbutan-2-yl group is particularly interesting in this context. Chiral ligands are of great importance in asymmetric catalysis. By using an enantiomerically pure form of this compound, it is possible to synthesize chiral organometallic complexes. These complexes could then be investigated as catalysts for a variety of asymmetric transformations, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

Exploration of Advanced Material Science Applications and Catalytic Potentials

Investigation of 2-ethoxy-N-(3-methylbutan-2-yl)aniline Derivatives in Polymer Chemistry and Functional Materials Development

Assessment of its Role in Organic Electronic and Optoelectronic Devices

Similarly, the role of this compound in the development of organic electronic and optoelectronic devices is not well-documented in scientific literature. The assessment of its properties as a charge-transporting material, an emissive layer component, or a dopant in organic semiconductors has not been a significant focus of published research.

Development of this compound-Based Chiral Catalysts for Asymmetric Transformations

The development of chiral catalysts for asymmetric synthesis is a critical area of chemical research. While aniline (B41778) derivatives can serve as ligands for metal-based catalysts or as organocatalysts themselves, there are no specific reports on the design and application of this compound as a chiral catalyst or ligand for asymmetric transformations.

Research into Sensory Applications and Molecular Recognition Platforms

Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies

Elucidation of Molecular Features Governing Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 2-ethoxy-N-(3-methylbutan-2-yl)aniline are dictated by the interplay of its constituent functional groups: the aniline (B41778) core, the ethoxy substituent, and the N-alkyl group. The aniline moiety, with its amino group attached to a benzene (B151609) ring, is fundamental to its electronic properties. The nitrogen's lone pair of electrons can be delocalized into the aromatic system, influencing its nucleophilicity and susceptibility to electrophilic attack.

The ethoxy group (-OCH2CH3) at the ortho position is an electron-donating group. This donation of electron density to the aromatic ring can modulate the reactivity of the aniline. In the context of substituted anilines, the presence of electron-donating groups can impact their toxic effects, in some cases reducing toxicity. nih.gov Conversely, electron-withdrawing substituents on aniline derivatives have been shown to increase toxic effects. nih.gov

The N-alkyl substituent, a 3-methylbutan-2-yl group, introduces significant steric bulk around the nitrogen atom. This steric hindrance can influence the accessibility of the nitrogen's lone pair, thereby affecting the compound's ability to act as a nucleophile or a base. The branched nature of this alkyl group is a critical feature that can impact how the molecule fits into a receptor's binding pocket, thereby influencing its biological activity and selectivity.

Theoretical Frameworks for Understanding Ligand-Receptor Interactions in Chemical Systems

The interaction of any ligand, including this compound, with a biological receptor is a complex process governed by various non-covalent forces. nih.govfrontiersin.orgfrontiersin.orgnih.gov These interactions are pivotal for initiating a biological response. frontiersin.orgnih.gov The primary theoretical frameworks for understanding these interactions include:

Hydrogen Bonding: The nitrogen atom of the aniline group can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. The oxygen atom of the ethoxy group can also serve as a hydrogen bond acceptor. The capacity for hydrogen bonding is a significant determinant of toxicity and biological activity in substituted anilines. nih.gov

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The sizable alkyl group and the aromatic ring of this compound provide a large surface area for van der Waals interactions within a receptor's binding site.

Hydrophobic Interactions: The nonpolar alkyl chain and the phenyl ring will tend to be excluded from aqueous environments and favor interaction with hydrophobic pockets in a receptor. The lipophilicity of aniline derivatives, often quantified by the octanol-water partition coefficient (log P), is a key parameter in quantitative structure-activity relationship (QSAR) studies. researchgate.netnih.gov

Electronic Interactions: The electron distribution within the molecule, influenced by the ethoxy group, affects its ability to engage in electrostatic and pi-stacking interactions with the receptor.

Computational QSAR/QSPR Models for Predictive Design of Related Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.netnih.gov For aniline derivatives, QSAR and QSPR models are invaluable for predicting properties like toxicity, lipophilicity, and metabolic fate. researchgate.netnih.govnih.gov

These models are built using a set of molecular descriptors that quantify various aspects of a molecule's structure. For analogues of this compound, these descriptors could include:

| Descriptor Type | Examples | Relevance |

| Electronic | Hammett constants, Dipole moment, HOMO/LUMO energies | Quantify the electron-donating/withdrawing nature of substituents and the molecule's overall electronic profile. nih.govresearchgate.netresearchgate.net |

| Steric | Molar refractivity, van der Waals volume | Describe the size and shape of the molecule and its substituents, which is crucial for receptor fit. nih.gov |

| Hydrophobic | Log P (octanol-water partition coefficient) | Measures the lipophilicity of the compound, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov |

| Topological | Connectivity indices | Describe the branching and connectivity of the atoms in the molecule. |

By developing QSAR/QSPR models for a series of related aniline analogues, researchers can predict the activity and properties of novel, unsynthesized compounds. This predictive capability allows for the rational design of new analogues with potentially improved efficacy, selectivity, or a more favorable safety profile. Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are employed to construct these models. nih.govresearchgate.net

Impact of Stereoisomerism on Molecular Interactions and Chemical Behavior

Stereoisomerism plays a critical role in the biological activity of chiral molecules. The 3-methylbutan-2-yl group in this compound contains a chiral center at the second carbon atom. This means the compound can exist as two enantiomers (R and S isomers), which are non-superimposable mirror images of each other.

Biological receptors are themselves chiral, and as a result, they often exhibit stereoselectivity in their interactions with ligands. This means that one enantiomer of a chiral drug may bind to a receptor with significantly higher affinity than the other. This difference in binding can lead to profound differences in biological activity, with one enantiomer being therapeutically active while the other is inactive or may even cause undesirable side effects.

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-N-(3-methylbutan-2-yl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of 2-ethoxyaniline with 3-methyl-2-butyl bromide or a similar alkylating agent. Key steps include:

- Etherification : Use of a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents (e.g., DMF or DMSO) to facilitate nucleophilic substitution .

- Purification : Column chromatography or recrystallization to isolate the product. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aniline:alkylating agent) are critical for minimizing by-products like dialkylated amines .

- Yield Optimization : Monitoring via TLC and adjusting reaction time (12–24 hours) to balance completeness and decomposition risks .

Q. What spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for ethoxy (–OCH₂CH₃) protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) and branched N-substituent protons (δ ~1.0–1.2 ppm for CH₃, δ ~2.5–3.0 ppm for N–CH) .

- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹ for aniline) and C–O–C ether vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy or isobutyl groups) .

Q. What are the common chemical reactions involving the ethoxy and secondary amine groups?

- Methodological Answer :

- Ether Cleavage : Use BBr₃ in CH₂Cl₂ at –78°C to selectively deprotect the ethoxy group without affecting the amine .

- Acylation : React with acetyl chloride in pyridine to form amides, preserving the ethoxy group .

- Oxidative Coupling : Employ Cu(I)/O₂ catalysts for C–N bond formation, leveraging the amine’s nucleophilicity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., ~5.2 eV for ethoxy group electron donation) and predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450), focusing on hydrogen bonds between the amine and catalytic residues (e.g., ΔG ~ –8.5 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control pH (7.4 for physiological conditions), solvent (DMSO < 1% v/v), and cell lines (e.g., HEK293 vs. HeLa) to reduce variability .

- Structural Analogs : Compare with 4-(Phenylthio)aniline () to isolate the ethoxy group’s role in activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated IC₅₀ data, identifying outliers from improper purity checks (e.g., HPLC < 95%) .

Q. How to design experiments to study catalytic processes involving this compound?

- Methodological Answer :

- Cross-Coupling Reactions : Use Pd(PPh₃)₄ (5 mol%) in toluene/K₃PO₄ to catalyze Buchwald-Hartwig amination, monitoring conversion via GC-MS .

- Mechanistic Probes : Introduce isotopically labeled ¹⁵N-aniline to track N–C bond formation in situ using NMR .

- Kinetic Studies : Vary catalyst loading (1–10 mol%) and temperature (25–80°C) to derive rate laws (e.g., first-order in amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.